![molecular formula C22H22Br3N3O3 B1246964 Maedamine B](/img/structure/B1246964.png)
Maedamine B
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Overview
Description
Maedamine B is a natural product found in Suberea with data available.
Scientific Research Applications
Sulforhodamine B Colorimetric Assay for Cytotoxicity Screening
Sulforhodamine B (SRB) assay, related to Maedamine B, is a crucial method for cell density determination and cytotoxicity screening. This assay, detailed by Vichai and Kirtikara (2006), is optimized for toxicity screening of compounds on adherent cells. It involves cell fixation, staining, washing, and OD determination, proving effective in large-scale sample testing with simple equipment and cost-effectiveness (Vichai & Kirtikara, 2006).
Pharmacokinetics and Biodistribution of Rhodamine B
Cheng and Tsai (2017) explored the pharmacokinetics and biodistribution of Rhodamine B, a compound structurally related to Maedamine B. This study developed a high-performance liquid chromatography method for its quantitative detection in rat plasma and organs, revealing significant oral bioavailability and accumulation in the liver and kidneys. This research is crucial for understanding the pharmacological aspects of compounds like Maedamine B (Cheng & Tsai, 2017).
Sealing Ability of Mineral Trioxide Aggregate
The study by Torabinejad et al. (1993) used rhodamine B fluorescent dye to evaluate the sealing ability of different root end filling materials. This research highlighted the importance of dyes like Maedamine B in dental applications, particularly in evaluating the effectiveness of dental materials in sealing root canals (Torabinejad, Watson, & Pitt Ford, 1993).
Degradation of Rhodamine B in Water
Xu and Ma (2021) investigated the degradation of Rhodamine B in water using ultrasound-assisted TiO2 photocatalysis. Their findings are significant for environmental applications, especially in removing organic pollution, which is relevant to the broader scope of Maedamine B's potential in environmental remediation (Xu & Ma, 2021).
Hair Type, Intake, and Detection Method Influence Rhodamine B Detectability
Weerakoon, Price, and Banks (2013) explored the relationship between hair types, dosage rate, and detection method for Rhodamine B applications in wildlife research. This study illuminates the versatility of dyes like Maedamine B in biological and ecological studies (Weerakoon, Price, & Banks, 2013).
properties
Product Name |
Maedamine B |
---|---|
Molecular Formula |
C22H22Br3N3O3 |
Molecular Weight |
616.1 g/mol |
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C22H22Br3N3O3/c1-26-6-3-7-31-21-16(24)10-14(11-17(21)25)19-12-27-22(29)18(28-19)9-13-4-5-20(30-2)15(23)8-13/h4-5,8,10-12,26H,3,6-7,9H2,1-2H3,(H,27,29) |
InChI Key |
NDGJXFQQCGZNIA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br |
synonyms |
ma'edamine B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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